1H-Indole-6-carbohydrazide
Overview
Description
1H-Indole-6-carbohydrazide is a chemical compound with the molecular formula C9H9N3O and a molecular weight of 175.19 .
Synthesis Analysis
The synthesis of indole carbohydrazide derivatives, such as this compound, often starts from methyl 1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate, which are reacted with hydrazine monohydrate 99%. The aldol condensation of the later compound with aromatic aldehydes leads to the formation of the title compounds .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9N3O/c10-12-9(13)7-2-1-6-3-4-11-8(6)5-7/h1-5,11H,10H2,(H,12,13) .Chemical Reactions Analysis
Indole carbohydrazide derivatives are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Scientific Research Applications
Antioxidant and Enzyme Inhibition Properties
1H-Indole-6-carbohydrazide derivatives have been explored for their antioxidant properties. The synthesis of novel indole carbohydrazides, particularly 4,6-dimethoxy-1H-indole-2-carbohydrazides, showed promising antioxidant activity, assessed through various assays like DPPH free radical scavenging and ABTS cationic radical decolorization. Additionally, these compounds exhibited significant acetylcholinesterase and butyrylcholinesterase enzyme inhibition, suggesting potential applications in treating diseases like Alzheimer's (Bingul et al., 2019).
α-Amylase Inhibition
Indole carbohydrazide derivatives have been synthesized and evaluated for their α-amylase inhibitory potential. Certain analogs demonstrated potent α-amylase inhibition, indicating their potential application in managing conditions like diabetes (Noreen et al., 2017).
Chemosensor Development
Research into indole-based carbohydrazides has led to the development of novel chemosensors. For instance, a specific derivative, N,N',N'-tetraacetyl-4,6-dimethoxyindole-based compound, was synthesized and found to be an effective dual chemosensor for recognizing Fe3+ and Cu2+ ions. This application is crucial in environmental monitoring and analytical chemistry (Şenkuytu et al., 2019).
Anticancer Properties
Several indole-2-carbohydrazide derivatives have been synthesized and shown to possess remarkable antiproliferative activity against various cancer cell lines. These compounds have been evaluated for their potential as tubulin polymerization inhibitors, indicating their application in the development of new anticancer therapies (Kazan et al., 2019).
Synthesis of Heterocycles with Biological Activity
Indole carbohydrazides serve as key intermediates in the synthesis of various heterocyclic compounds with biological activities. They have been utilized in creating new molecules with antimicrobial, anti-inflammatory, and antiproliferative properties, highlighting their significance in medicinal chemistry (Narayana et al., 2009).
Antimycobacterial and Antituberculosis Activity
Compounds derived from indole carbohydrazides have shown promising results in inhibiting Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. This suggests their potential use in developing new treatments for this infectious disease (Velezheva et al., 2016).
Mechanism of Action
Target of Action
1H-Indole-6-carbohydrazide, like many indole derivatives, is known to interact with multiple receptors Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with a variety of cellular targets.
Mode of Action
Indole derivatives have been found to bind with high affinity to multiple receptors This suggests that this compound may interact with its targets, leading to changes in cellular function
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways
Pharmacokinetics
The calculated molecular descriptors of some indole derivatives have shown acceptable pharmacokinetic profiles and are favorable for oral drug administration
Result of Action
Some indole derivatives have been found to have potent cytotoxic activity and can induce g2/m cell cycle arrest and apoptosis in certain cancer cells
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1H-Indole-6-carbohydrazide, like other indole derivatives, has been found to interact with multiple receptors, contributing to its broad-spectrum biological activities
Cellular Effects
Indole derivatives have been reported to influence cell function in various ways. For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1H-indole-6-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-12-9(13)7-2-1-6-3-4-11-8(6)5-7/h1-5,11H,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMFFGBZQDGHEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618282 | |
Record name | 1H-Indole-6-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851211-74-0 | |
Record name | 1H-Indole-6-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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